5-HT2A Receptor Agonist Potency
Escaline exhibits agonist activity at the serotonin 5-HT2A receptor that is 5- to 8-fold greater than that of its parent compound mescaline . This represents the most direct pharmacological differentiation between escaline and the archetypal 3,4,5-trimethoxy-substituted phenethylamine from which it is derived. The enhanced potency is attributed to the replacement of the 4-methoxy group with an ethoxy substituent, which increases lipophilicity and optimizes the compound's interaction with the orthosteric binding pocket of the 5-HT2A receptor [1].
| Evidence Dimension | 5-HT2A receptor agonist activity (relative potency) |
|---|---|
| Target Compound Data | 5-8× greater than mescaline |
| Comparator Or Baseline | Mescaline (baseline = 1×) |
| Quantified Difference | 5–8 fold increase in agonist activity |
| Conditions | In vitro functional assay; serotonin 5-HT2A receptor |
Why This Matters
Procurement decisions for receptor pharmacology studies must account for a 5-8× potency differential to avoid substantial under- or over-dosing in experimental designs.
- [1] Blaazer, A.R., Smid, P., Kruse, C.G. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT2A receptors. ChemMedChem, 2008. Role of 4-alkoxy chain length on binding affinity. View Source
